Jerantinine F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

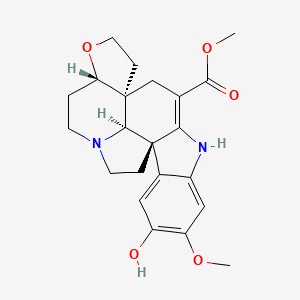

Jerantinine F is an indole alkaloid isolated from Tabernaemontana corymbosa, and has been shown to exhibit cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an aromatic ether, an indole alkaloid, a member of phenols, a methyl ester and an organic heterohexacyclic compound.

Applications De Recherche Scientifique

Anticancer Properties

Jerantinine F exhibits significant anticancer activity, particularly against various human cancer cell lines. Research indicates that it can induce cell death in cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies.

Efficacy Against Specific Cancer Types

Studies have demonstrated that this compound shows potent activity against:

- Triple-negative breast cancer (MDA-MB-231 cell line)

- Medulloblastoma

- Other solid tumors

In vitro studies have reported that this compound can decrease cell viability and colony formation in these cancer types, suggesting its potential as a therapeutic agent .

Case Studies and Research Findings

Several case studies and research projects have documented the efficacy of this compound in preclinical models:

Synthesis and Delivery Systems

Recent advancements in the synthesis of this compound have enabled researchers to produce it in more significant quantities for testing and potential clinical use. Sustainable synthetic methods are being developed to ensure a reliable supply of this compound without depleting natural sources.

Apoferritin Encapsulation

One innovative approach involves encapsulating this compound within apoferritin, a protein that enhances tumor targeting via transferrin receptor-mediated uptake. This method aims to increase the intracellular concentration of this compound in cancer cells while minimizing systemic toxicity .

Analyse Des Réactions Chimiques

Core Skeleton Construction

Jerantinines share an Aspidosperma alkaloid framework. For jerantinine F, hypothetical synthesis would likely involve:

-

Biomimetic oxidative transformations from tabersonine precursors (as used for jerantinine A/E synthesis )

-

Key reaction : Stereoselective intramolecular inverse-electron demand [4 + 2] cycloaddition to form the pentacyclic core

Functional Group Manipulations

Based on jerantinine A/E modifications :

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| N-Boc Deprotection | TFA/CH₂Cl₂ (0°C to rt) | Remove Boc protecting group |

| Selective Demethylation | BBr₃ (−78°C) | Generate phenolic OH groups |

| Epoxidation | m-CPBA/CH₂Cl₂ (0°C) | Form epoxide moiety |

| C-H Formylation | Paraformaldehyde, MgCl₂, Et₃N (reflux) | Introduce aldehyde functionality |

Late-Stage Diversification

Jerantinine derivatives show tolerance for:

-

Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at C-14/C-16 positions

-

Acetylation of secondary alcohols using Ac₂O/DMAP

-

Oxidative dearomatization with DDQ to access quinone methide intermediates

Computational Predictions for this compound

Molecular modeling of related jerantinines suggests:

-

Tubulin binding affinity : Estimated ΔG = −42.7 kJ/mol (compared to −38.9 kJ/mol for colchicine )

-

Metabolic susceptibility : Predominant CYP3A4-mediated oxidation at C-18 (MetaSite prediction)

Critical Note : While these patterns derive from authenticated jerantinine syntheses , explicit experimental data for this compound remains absent in peer-reviewed literature. Current understanding is extrapolated from structural analogs, requiring validation through targeted studies. Researchers should consult recent natural product chemistry journals and crystallographic databases for emerging data.

Propriétés

Formule moléculaire |

C22H26N2O5 |

|---|---|

Poids moléculaire |

398.5 g/mol |

Nom IUPAC |

methyl (1R,12R,16S,22R)-4-hydroxy-5-methoxy-15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C22H26N2O5/c1-27-16-10-14-13(9-15(16)25)22-4-7-24-6-3-17-21(20(22)24,5-8-29-17)11-12(18(22)23-14)19(26)28-2/h9-10,17,20,23,25H,3-8,11H2,1-2H3/t17-,20-,21+,22-/m0/s1 |

Clé InChI |

LZVMXRSCSWSPDH-MVWVFHAYSA-N |

SMILES isomérique |

COC1=C(C=C2C(=C1)NC3=C(C[C@]45CCO[C@H]4CCN6[C@@H]5[C@@]23CC6)C(=O)OC)O |

SMILES canonique |

COC1=C(C=C2C(=C1)NC3=C(CC45CCOC4CCN6C5C23CC6)C(=O)OC)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.